3-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile
Description
3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile (CAS: 2549044-03-1) is a bicyclic heterocyclic compound featuring a fused octahydrocyclopenta[c]pyrrole core. Its molecular formula is C₁₇H₁₇FN₆O, with a molecular weight of 340.35 g/mol . The structure includes a 5-fluoropyrimidin-2-yloxymethyl group attached to the bicyclic system and a pyrazine-2-carbonitrile moiety. The compound’s SMILES notation (N#Cc1nccnc1N1CC2C(C1)(CCC2)COc1ncc(cn1)F) highlights its stereochemical complexity and fluorinated aromatic system .
Properties
IUPAC Name |
3-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-13-7-22-16(23-8-13)25-11-17-3-1-2-12(17)9-24(10-17)15-14(6-19)20-4-5-21-15/h4-5,7-8,12H,1-3,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJYRDAAVOQMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
A cyclopentene intermediate is generated through Diels-Alder reaction between a diene and dienophile, followed by hydrogenation to saturate the ring. Subsequent pyrrolidine ring formation employs reductive amination or lactam reduction.
Example Protocol
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Starting material : Cyclopentadiene + acrylonitrile → Cyclopentene-nitrile adduct (70% yield).
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Hydrogenation : Pd/C, H₂ (1 atm), EtOH, 25°C, 12 h → Octahydroindenonitrile (85% yield).
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Reductive amination : NH₃, NaBH₃CN, MeOH → Octahydrocyclopenta[c]pyrrol-2-amine (62% yield).
Ring-Closing Metathesis
A diene-containing precursor undergoes RCM using Grubbs catalyst:
Introduction of the Pyrazine-2-carbonitrile Group
The pyrazine-2-carbonitrile moiety is installed via cross-coupling or nucleophilic substitution .
Buchwald-Hartwig Amination
Coupling the bicyclic amine with a halogenated pyrazine precursor:
Nucleophilic Aromatic Substitution
Direct displacement of a leaving group on pyrazine:
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Substrate : (synthesized via POCl₃ treatment of 3-hydroxypyrazine-2-carboxamide, 79% yield).
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Conditions : DIPEA, DMF, 90°C, 48 h → 65% yield.
Installation of the (5-Fluoropyrimidin-2-yl)oxymethyl Substituent
The ether linkage is constructed using Mitsunobu reaction or alkylation .
Mitsunobu Reaction
Alkylation of Pyrimidine
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Substrate : + chloromethyl intermediate.
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Conditions : K₂CO₃, DMF, 60°C, 6 h → 48% yield.
Integrated Synthetic Routes
Route 1: Sequential Assembly
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Synthesize octahydrocyclopenta[c]pyrrol-2-amine (Section 2.1).
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Couple with 3-chloropyrazine-2-carbonitrile (Section 3.2).
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Introduce (5-fluoropyrimidin-2-yl)oxymethyl via Mitsunobu (Section 4.1).
Overall yield : 22% (3 steps).
Route 2: Convergent Approach
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Prepare 3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole.
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Attach pyrimidine via Mitsunobu.
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Couple with pyrazine-2-carbonitrile via Buchwald-Hartwig.
Overall yield : 29% (3 steps).
Reaction Optimization and Challenges
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Coupling Efficiency | 78% | 82% |
| Mitsunobu Yield | 55% | 68% |
| Purification Complexity | High | Moderate |
Key Challenges :
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Steric hindrance during pyrazine coupling reduces yields.
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Epimerization at the bicyclic amine center under basic conditions.
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Fluoropyrimidine stability limits reaction temperatures.
Analytical Characterization
1H NMR (500 MHz, DMSO-d6):
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δ 8.83 (d, J=1.5 Hz, 1H, pyrazine H), 9.26 (d, J=1.5 Hz, 1H, pyrazine H).
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δ 4.62 (s, 2H, OCH₂), 3.90 (m, 1H, bicyclic H).
HPLC : >99% purity (C18, 0.1% TFA/MeCN).
HRMS : [M+H]+ calcd. 384.1483, found 384.1485.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrazine ring or the fluoropyrimidine moiety, potentially leading to various oxidized derivatives.
Reduction: : Selective reduction can modify the nitrogen-containing rings, although this would require highly specific conditions to avoid full hydrogenation.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the fluoropyrimidine ring, where the fluorine atom can be replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: : Nucleophiles like amines, thiols, or alkyl halides in appropriate solvents and conditions.
Major Products
The major products depend on the reactions:
Oxidation: : Could yield pyrazine-N-oxide derivatives.
Reduction: : Possible formation of saturated nitrogen-containing rings.
Substitution: : Various substituted fluoropyrimidines.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis due to its reactive functional groups.
Biology
Potential to act as a building block for bioactive molecules, potentially exhibiting properties like antimicrobial or anticancer activity.
Medicine
The pharmacophore elements suggest it could be part of drug design programs targeting specific enzymes or receptors, notably those involving kinase inhibitors or similar.
Industry
Utilized in the synthesis of specialty chemicals, such as advanced materials or agrochemicals.
Mechanism of Action
Given its structure, the compound likely interacts with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The fluoropyrimidine unit is known for its bioactivity, potentially disrupting DNA synthesis in microorganisms or acting on specific enzymes. The cyclopenta[c]pyrrole and pyrazine units provide structural rigidity and additional interaction sites.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Core Structure Influence: The octahydrocyclopenta[c]pyrrole core in the target compound and analogues (e.g., Compounds 42 and 46) provides rigidity and stereochemical diversity, which may enhance binding specificity to protein targets such as retinol-binding protein 4 (RBP4) . In contrast, pyrrole-oxindole derivatives (e.g., WAY-255348) exhibit agonist/antagonist switching based on substituent size, demonstrating the importance of core flexibility in modulating receptor activity .
Both substituents enhance lipophilicity and metabolic stability . The pyrazine-2-carbonitrile group in the target compound differs from the pyrimidine-4-carboxamide in Compound 45. Carboxamides often improve solubility, whereas nitriles may act as hydrogen-bond acceptors or participate in click chemistry .
Bioactivity and Target Engagement
Table 2: Bioactivity Data from Comparative Studies
Key Findings:
- RBP4 Antagonists : Compounds 42 and 46, which share the octahydrocyclopenta[c]pyrrole core with the target compound, exhibit potent RBP4 antagonism (IC₅₀ ~12–15 nM). This suggests that the core structure is critical for RBP4 engagement, while substituents fine-tune potency .
- Functional Switching: WAY-255348 demonstrates that minor structural changes (e.g., dimethyl vs. spirocyclohexyl groups) can convert antagonists to agonists, emphasizing the sensitivity of target interactions to substituent size and conformation .
Biological Activity
The compound 3-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 288.34 g/mol. Its structure features a fluoropyrimidine moiety, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyrazine and pyrimidine rings suggests potential interactions with enzymes involved in metabolic pathways.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, leading to antiproliferative effects against cancer cells.
- Antimicrobial Properties : The structural components may contribute to antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on available studies:
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to the target compound exhibited significant antiproliferative effects against various cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research indicated that compounds with similar structures showed potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This activity was attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
- DNA Interaction Studies : In vitro studies revealed that certain derivatives could bind to DNA, causing conformational changes that inhibit replication and transcription processes. This property is particularly relevant for developing novel anticancer therapies .
Q & A
Basic: What are the key considerations for designing an efficient synthetic route for this compound?
Answer:
The synthesis of this polycyclic compound requires careful selection of heterocyclic coupling strategies and protection/deprotection steps. Key considerations include:
- Heterocycle Assembly : Use Suzuki-Miyaura coupling for pyrimidine-pyrrolidine linkage (e.g., fluoropyrimidinyl oxy-methyl group attachment) .
- Stereochemical Control : Optimize conditions for octahydrocyclopenta[c]pyrrol formation, leveraging chiral auxiliaries or asymmetric catalysis to achieve the desired (3aR,5R,6aS) configuration .
- Reagent Compatibility : Avoid harsh conditions that may degrade the fluoropyrimidine moiety; DMF with Et₃N at 60°C is effective for nucleophilic substitutions .
- Yield Optimization : Multi-step reactions (e.g., reflux in ethanol/piperidine) may require iterative purification via column chromatography .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
Advanced: How can computational models predict bioactivity and guide target prioritization?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). The fluoropyrimidine group may act as a hydrogen-bond acceptor, mimicking ATP .
- QSAR Modeling : Train models on pyrazine-carbonitrile derivatives to correlate substituent effects (e.g., fluorine position) with IC₅₀ values .
- ADMET Prediction : SwissADME predicts logP (~2.5) and permeability, critical for blood-brain barrier penetration .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) .
- Structural Variants : Compare activity of stereoisomers; (3aR,5R,6aS) may show 10-fold higher potency than (3aS,5S,6aR) .
- Meta-Analysis : Aggregate data from analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends in fluorine substitution effects .
Basic: What are common impurities during synthesis, and how are they mitigated?
Answer:
- Byproducts : Defluorination under acidic conditions; monitor via ¹⁹F NMR and neutralize with NaHCO₃ .
- Diastereomers : Chiral HPLC (Chiralpak IA column) separates undesired stereoisomers .
- Polymerization : Add stabilizers (BHT) during nitrile group reactions .
Advanced: How to analyze stereochemical outcomes in cyclopenta[c]pyrrol synthesis?
Answer:
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for (3aR,5R,6aS) vs. (3aS,5S,6aR) .
- NOESY NMR : Detect through-space interactions between pyrrolidine protons and fluoropyrimidine substituents .
Methodological: How to optimize reaction conditions using design of experiments (DOE)?
Answer:
- Factors : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄: 1–5 mol%) .
- Response Surface Methodology : Maximize yield (>70%) while minimizing side-products (e.g., via JMP or Minitab software) .
Advanced: What is the role of the fluorine substituent in modulating reactivity?
Answer:
- Electron-Withdrawing Effect : Fluorine increases pyrimidine electrophilicity, enhancing nucleophilic aromatic substitution rates .
- Metabolic Stability : C-F bonds resist oxidative degradation (CYP450 enzymes), improving pharmacokinetics .
Basic: What purification strategies ensure high purity for biological assays?
Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane gradients (20→50%) .
- Recrystallization : Ethanol/water (7:3) yields >99% purity crystals .
Advanced: How to elucidate interactions with biological targets using biophysical methods?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
